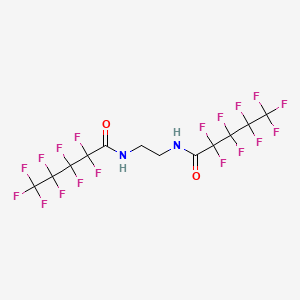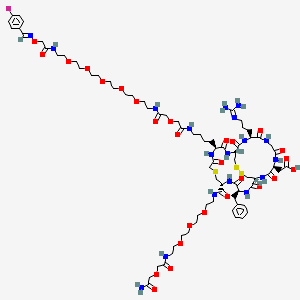
Fluciclatide (18F)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluciclatide F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a fluorine-18 labeled cyclic tripeptide that contains the arginine-glycine-aspartic acid sequence, which binds with high affinity to integrins αvβ3 and αvβ5. These integrins are upregulated in tumor-associated vasculature, making Fluciclatide F-18 a valuable tool for imaging angiogenesis in various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluciclatide F-18 involves the coupling of 4-18F-fluorobenzaldehyde with an aminooxy-functionalized precursor to form an oxime . This reaction is typically carried out under mild conditions to preserve the integrity of the peptide structure.
Industrial Production Methods
Industrial production of Fluciclatide F-18 follows a similar synthetic route but is scaled up to meet clinical demand. The process involves automated synthesis modules that ensure high radiochemical purity and yield. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to verify the compound’s purity and activity .
Analyse Des Réactions Chimiques
Types of Reactions
Fluciclatide F-18 primarily undergoes substitution reactions during its synthesis. The key reaction involves the formation of an oxime bond between 4-18F-fluorobenzaldehyde and the aminooxy-functionalized precursor .
Common Reagents and Conditions
Reagents: 4-18F-fluorobenzaldehyde, aminooxy-functionalized precursor
Conditions: Mild reaction conditions to maintain peptide integrity
Major Products
The major product of the synthesis is Fluciclatide F-18, with high radiochemical purity and specific activity suitable for PET imaging .
Applications De Recherche Scientifique
Fluciclatide F-18 has a wide range of applications in scientific research:
Chemistry: Used as a radiolabeled probe to study integrin expression and angiogenesis.
Biology: Helps in understanding the role of integrins in various biological processes, including cell adhesion and migration.
Medicine: Primarily used in oncology to image tumor angiogenesis and monitor the efficacy of anti-angiogenic therapies
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
Mécanisme D'action
Fluciclatide F-18 exerts its effects by binding to integrins αvβ3 and αvβ5, which are upregulated in tumor-associated vasculature. This binding allows for the visualization of angiogenesis in tumors using PET imaging. The molecular targets and pathways involved include the integrin-mediated signaling pathways that regulate cell adhesion, migration, and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluciclovine F-18: Another fluorine-18 labeled compound used in PET imaging, primarily for prostate cancer.
Uniqueness
Fluciclatide F-18 is unique due to its high affinity for integrins αvβ3 and αvβ5, making it particularly effective for imaging angiogenesis in tumors. Its ability to provide detailed images of tumor vasculature sets it apart from other radiopharmaceuticals .
Propriétés
Numéro CAS |
879894-01-6 |
|---|---|
Formule moléculaire |
C75H115FN18O27S3 |
Poids moléculaire |
1815.0 g/mol |
Nom IUPAC |
2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(E)-(4-(18F)fluoranylphenyl)methylideneamino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid |
InChI |
InChI=1S/C75H115FN18O27S3/c76-52-13-11-51(12-14-52)39-87-121-45-65(100)83-19-23-113-27-31-117-34-36-118-35-33-116-30-26-112-22-18-82-64(99)44-120-43-62(97)80-15-5-4-9-54-70(106)93-58-47-123-124-48-59(94-72(108)56(38-67(102)103)89-61(96)40-86-68(104)53(90-73(58)109)10-6-16-85-75(78)79)74(110)91-55(37-50-7-2-1-3-8-50)71(107)92-57(46-122-49-66(101)88-54)69(105)84-20-24-114-28-32-115-29-25-111-21-17-81-63(98)42-119-41-60(77)95/h1-3,7-8,11-14,39,53-59H,4-6,9-10,15-38,40-49H2,(H2,77,95)(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,105)(H,86,104)(H,88,101)(H,89,96)(H,90,109)(H,91,110)(H,92,107)(H,93,106)(H,94,108)(H,102,103)(H4,78,79,85)/b87-39+/t53-,54-,55-,56-,57-,58-,59-/m0/s1/i76-1 |
Clé InChI |
VXFFXZSNVKXXIB-JZNCAEBOSA-N |
SMILES isomérique |
C1[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CO/N=C/C3=CC=C(C=C3)[18F])C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |
SMILES canonique |
C1C2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CON=CC3=CC=C(C=C3)F)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


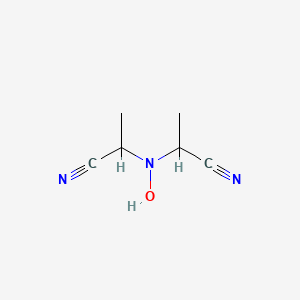
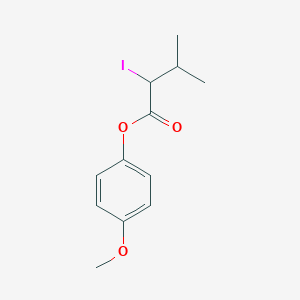
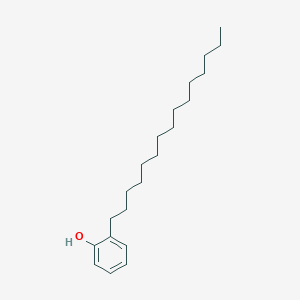
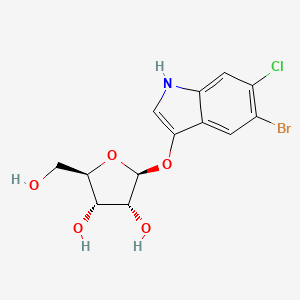
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)

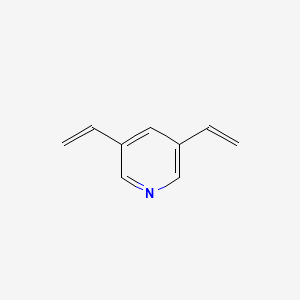
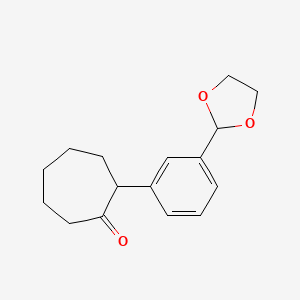
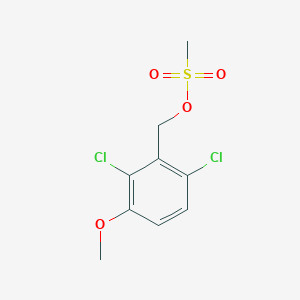
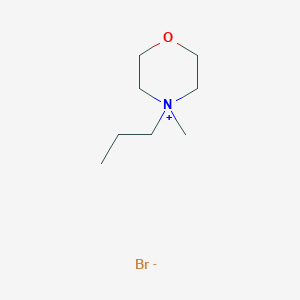
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)

